molecular formula C22H29BrClNO B1439873 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219964-67-6

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1439873
CAS No.: 1219964-67-6
M. Wt: 438.8 g/mol
InChI Key: IKLKIWVBSLMHML-UHFFFAOYSA-N
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Description

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with a unique structure that includes a brominated aromatic ring, a piperidine ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps, including the bromination of an aromatic ring, the formation of a phenoxyethyl group, and the incorporation of a piperidine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific combination of functional groups and structural features.

Biological Activity

3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with a molecular formula of C22H29BrClNO and a molecular weight of approximately 438.8 g/mol. This compound features a piperidine ring, a brominated phenyl group, and an ethyl chain connecting it to the phenoxy group. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural complexity of this compound is significant for its biological activity. The presence of the bromine atom and the piperidine moiety may influence its interaction with biological targets. Here’s a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H29BrClNO
Molecular Weight438.8 g/mol
CAS Number1219964-67-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act on neurotransmitter systems, potentially affecting serotonin receptors due to the structural similarities with other piperidine derivatives known for their neuropharmacological effects .

Antiviral Activity

Research has indicated that compounds structurally related to piperidines exhibit antiviral properties. For instance, studies on similar piperidine derivatives have shown activity against various viruses, including HIV and herpes simplex virus (HSV). The compound's ability to inhibit viral replication may be linked to its interaction with viral enzymes or host cell receptors .

Antibacterial and Antifungal Activity

In addition to antiviral properties, derivatives of piperidine have been tested for antibacterial and antifungal activities. Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including those structurally related to the compound :

  • Antiviral Screening : A study evaluated a series of piperidine derivatives against HIV-1 and found moderate antiviral activity in several compounds. The mechanism involved interference with viral entry or replication processes .
  • Antimicrobial Tests : Another investigation assessed the efficacy of various piperidine compounds against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, reporting significant inhibition zones indicating potential therapeutic applications .
  • Neuropharmacological Studies : Research into similar compounds has suggested potential effects on serotonin receptors, which could lead to applications in treating mood disorders or anxiety.

Properties

IUPAC Name

3-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO.ClH/c1-22(2,18-8-4-3-5-9-18)19-10-11-21(20(23)15-19)25-14-12-17-7-6-13-24-16-17;/h3-5,8-11,15,17,24H,6-7,12-14,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKIWVBSLMHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
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3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

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